Azido-PEG4-Ala-Ala-Asn(Trt)-PAB
Overview
Description
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB is a complex chemical compound that combines several functional groups and structural motifs. It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound features an azido group, a polyethylene glycol (PEG) linker, and a peptide sequence (Ala-Ala-Asn) with a trityl (Trt) protecting group. The PAB (para-aminobenzoic acid) moiety is often used in drug delivery systems and bioconjugation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB typically involves multiple steps, including the protection and deprotection of functional groups, peptide coupling, and the introduction of the azido group. The general synthetic route can be summarized as follows:
Protection of Amino Acids: The amino acids alanine (Ala) and asparagine (Asn) are protected using trityl (Trt) and other protecting groups to prevent unwanted side reactions.
Peptide Coupling: The protected amino acids are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
PEGylation: The polyethylene glycol (PEG) linker is introduced through a reaction with a PEG derivative, such as PEG4-amine.
Azidation: The azido group is introduced by reacting the PEGylated peptide with sodium azide (NaN3) under appropriate conditions.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB can undergo various chemical reactions, including:
Click Chemistry: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).
Substitution: The PEG linker can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate in aqueous or organic solvents.
Reduction: Triphenylphosphine (PPh3) in tetrahydrofuran (THF) or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in appropriate solvents.
Major Products
Click Chemistry: Triazole derivatives.
Reduction: Amine derivatives.
Substitution: PEGylated products with various functional groups.
Scientific Research Applications
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the study of protein-protein interactions and cellular processes.
Medicine: Utilized in drug delivery systems and the development of targeted therapeutics.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB depends on its specific application. In drug delivery, the PEG linker enhances solubility and stability, while the azido group allows for bioorthogonal conjugation. The peptide sequence (Ala-Ala-Asn) can target specific biological pathways or receptors, and the PAB moiety can facilitate the release of active drugs at the target site.
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-CH2CO2-NHS: Similar in structure but with a different functional group (NHS ester) for conjugation.
Azido-PEG4-Ala-Ala-Gly(Trt)-PAB: Similar peptide sequence with glycine (Gly) instead of asparagine (Asn).
Uniqueness
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB is unique due to its specific combination of functional groups and structural motifs, which provide versatility in various applications. The presence of the azido group allows for bioorthogonal reactions, while the PEG linker enhances solubility and stability. The peptide sequence and PAB moiety offer targeted delivery and controlled release in drug delivery systems.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-tritylbutanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H58N8O10/c1-34(50-42(57)22-24-62-26-28-64-30-31-65-29-27-63-25-23-49-55-48)44(59)51-35(2)45(60)53-41(46(61)52-40-20-18-36(33-56)19-21-40)32-43(58)54-47(37-12-6-3-7-13-37,38-14-8-4-9-15-38)39-16-10-5-11-17-39/h3-21,34-35,41,56H,22-33H2,1-2H3,(H,50,57)(H,51,59)(H,52,61)(H,53,60)(H,54,58)/t34-,35-,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYJWDMIACSQCA-FRHGLMEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H58N8O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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